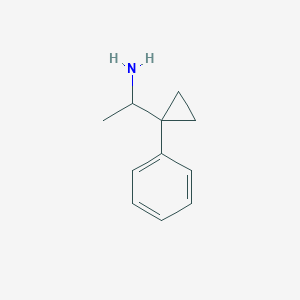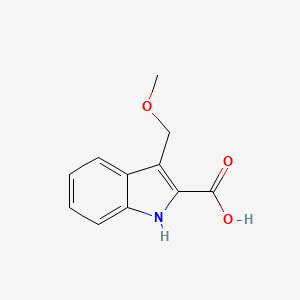![molecular formula C14H27N B13600677 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)
4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine is a compound characterized by the presence of an ethyl group attached to a bicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the bicyclohexane structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of 4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1,1’-bi(cyclohexyl)-4-carboxylic acid: This compound shares a similar bicyclohexane structure but differs in the functional group attached.
Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl: Another compound with a related structure, used in different applications.
Uniqueness
4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine is unique due to its specific amine functional group and ethyl substitution, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H27N |
|---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H27N/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h12-13H,2-11,15H2,1H3 |
InChI Key |
JJXUQDRCDOPGPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2(CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


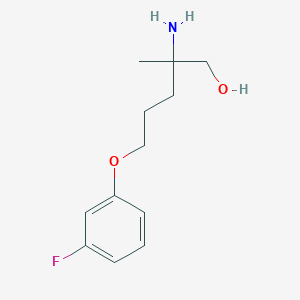

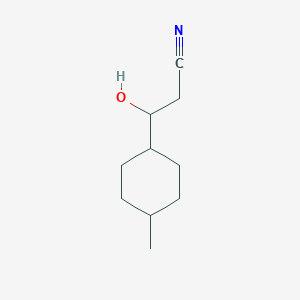
amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
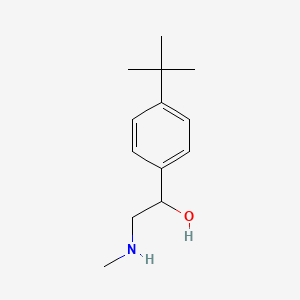
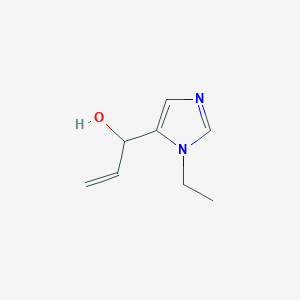
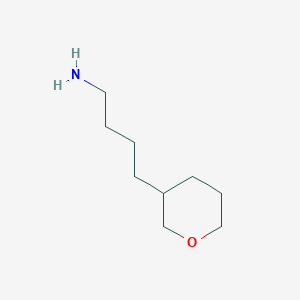
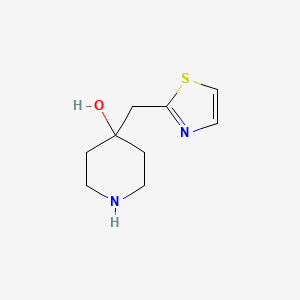

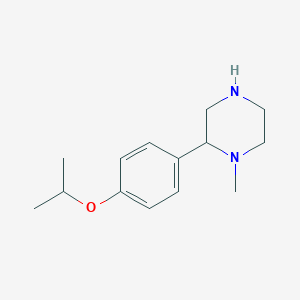
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
